molecular formula C20H20N6O2 B14248033 Benzamide, N,N'-1,3-phenylenebis[3,5-diamino- CAS No. 378204-10-5

Benzamide, N,N'-1,3-phenylenebis[3,5-diamino-

Cat. No.: B14248033
CAS No.: 378204-10-5
M. Wt: 376.4 g/mol
InChI Key: NGWWXPBZYIVFSC-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,3-phenylenebis[3,5-diamino- is a complex organic compound characterized by its benzamide structure with two amino groups attached to a 1,3-phenylenebis core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-1,3-phenylenebis[3,5-diamino- typically involves the reaction of 1,3-phenylenediamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of Benzamide, N,N’-1,3-phenylenebis[3,5-diamino- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-1,3-phenylenebis[3,5-diamino- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted benzamides.

Scientific Research Applications

Benzamide, N,N’-1,3-phenylenebis[3,5-diamino- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,3-phenylenebis[3,5-diamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, the compound can act as a ligand, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N,N’-1,3-phenylenebis[3,5-dinitro-
  • Benzamide, N,N’-1,2-phenylenebis[2-methyl-3-nitro-
  • Benzamide, N,N’-1,4-phenylenebis-

Uniqueness

Benzamide, N,N’-1,3-phenylenebis[3,5-diamino- is unique due to its specific substitution pattern and the presence of amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

378204-10-5

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

3,5-diamino-N-[3-[(3,5-diaminobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H20N6O2/c21-13-4-11(5-14(22)8-13)19(27)25-17-2-1-3-18(10-17)26-20(28)12-6-15(23)9-16(24)7-12/h1-10H,21-24H2,(H,25,27)(H,26,28)

InChI Key

NGWWXPBZYIVFSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)N)N)NC(=O)C3=CC(=CC(=C3)N)N

Origin of Product

United States

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